(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.387. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that heterocyclic compounds, including those containing oxadiazole rings, are synthesized from specific precursors like N-benzoylthioamides, which react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively (Whitfield & Papadopoulos, 1981). Such compounds are of interest due to their potential pharmacological activities.
Polymer Science and Material Chemistry
Polymers with functional groups derived from acrylamides and oxadiazoles have been synthesized for various applications, including the development of materials with specific thermal and mechanical properties. For instance, polymer-bound thiol groups on poly(2-oxazoline)s show potential for further functionalization and application in material science (Cesana et al., 2007). Additionally, aromatic polyamides containing oxadiazole units exhibit good thermal stability and solubility, which are desirable traits for high-performance materials (Sava et al., 2003).
Drug Discovery and Organic Synthesis
The chemical functionalities similar to those in the query compound are integral to the synthesis of molecules with potential therapeutic applications. For example, thiosemicarbazide derivatives serve as precursors for synthesizing target heterocyclic compounds, showing antimicrobial assessment potential (Elmagd et al., 2017). This highlights the relevance of such chemical structures in developing new drugs and therapeutic agents.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-2-26-18-8-5-14(10-22-18)20-23-19(29-24-20)11-21-17(25)7-4-13-3-6-15-16(9-13)28-12-27-15/h3-10H,2,11-12H2,1H3,(H,21,25)/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBNBVBJKLTJH-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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